molecular formula C12H19NO2 B11727601 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine

1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine

Katalognummer: B11727601
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: QOLWOGBXKSIFCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine is an organic compound with a complex structure that includes a methoxy group, a methylpropoxy group, and a methanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 3-methoxyphenol with 2-methylpropyl bromide to form 3-methoxy-2-(2-methylpropoxy)phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

[3-methoxy-2-(2-methylpropoxy)phenyl]methanamine

InChI

InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3

InChI-Schlüssel

QOLWOGBXKSIFCC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=CC=C1OC)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.